molecular formula C10H11N3O B13768038 N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide

N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide

Cat. No.: B13768038
M. Wt: 189.21 g/mol
InChI Key: JMGJGTZZTCPQTR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide is a heterocyclic compound featuring a benzimidazole core substituted with a carboxamide group at the 1-position, where the nitrogen atoms of the carboxamide are dimethylated. This structure confers unique physicochemical properties, such as moderate solubility in polar organic solvents and thermal stability, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N,N-dimethylbenzimidazole-1-carboxamide

InChI

InChI=1S/C10H11N3O/c1-12(2)10(14)13-7-11-8-5-3-4-6-9(8)13/h3-7H,1-2H3

InChI Key

JMGJGTZZTCPQTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1C=NC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Method Using Low-Cost Starting Materials (Patent WO2015005615A1)

This method emphasizes the use of low-cost starting materials and avoids hazardous reagents, making it suitable for large-scale production with excellent yields.

  • Step 1: Preparation of benzimidazole core via condensation of o-phenylenediamine derivatives with carboxylic acid or ester intermediates.
  • Step 2: Introduction of the N,N-dimethylcarboxamide group through amidation reactions.
  • Step 3: Purification by filtration and washing with ethanol/water mixtures, followed by vacuum drying at moderate temperatures (around 40°C).

Example: Preparation of 1-benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxyamide was achieved by solvent removal at 45°C under reduced pressure, addition of water, stirring for 12 hours, filtration, washing with ethanol/water, and vacuum drying to yield 2.10 kg of product with high purity.

NMR Data for Intermediates:

Compound 1H-NMR (400 MHz, DMSO-d6)
N-benzylpivalimidamide hydrochloride δ 10.10 (s, 1H), 9.50 (s, 1H), 7.30 (m, 5H), 4.59 (m, 2H), 1.26 (s, 9H)
1-benzyl-2-methyl-1H-imidazole-carbaldehyde δ 9.64 (s, 1H), 7.87 (s, 1H), 7.31 (m, 5H), 5.56 (s, 2H), 2.33 (m, 3H)

This approach avoids additional separation steps and uses mild conditions, making it industrially favorable.

Coupling Strategy via Isothiocyanates and Benzene-1,2-diamines (Journal of Medicinal Chemistry, 2024)

A more recent synthetic strategy involves:

  • Step 1: Synthesis of isothiocyanate derivatives from epoxides via sodium azide reaction, protection with tert-butyldimethylsilyl chloride, and reduction using the Staudinger procedure.
  • Step 2: Preparation of benzene-1,2-diamines by substitution of 1-fluoro-2-nitrobenzene derivatives with primary amines, followed by reduction of the nitro group using zinc and ammonium chloride.
  • Step 3: Coupling of the isothiocyanate derivatives with benzene-1,2-diamines, followed by intramolecular cyclization mediated by N,N′-diisopropylcarbodiimide (DIC) to afford benzimidazole products.
  • Step 4: Removal of silyl protecting groups to yield the final benzimidazole derivatives.

This method allows versatile substitution patterns and improved scalability compared to earlier low-yield methods. The use of DIC as a cyclization mediator is notable for its efficiency and mild reaction conditions.

Alternative Synthetic Route Involving Sulfonyl Chloride Coupling (PMC Article, 2012)

Another reported method involves:

  • Step 1: Synthesis of 2-(2-methoxyphenyl)-1H-benzo[d]imidazole by condensation of o-anisaldehyde with 1,4-benzoquinone in ethanol under reflux.
  • Step 2: Sulfonylation of the benzimidazole core using chlorosulfonic acid at low temperature.
  • Step 3: Coupling of the sulfonyl chloride intermediate with piperazine derivatives in the presence of triethylamine.
  • Step 4: Workup involving aqueous washing, drying, and conversion to hydrochloride salts.

Comparative Summary of Preparation Methods

Feature Method A (Patent WO2015005615A1) Method B (J. Med. Chem. 2024) Method C (PMC 2012)
Starting Materials Low-cost o-phenylenediamines, carboxylic acids Epoxides, benzene-1,2-diamines o-Anisaldehyde, 1,4-benzoquinone
Key Reagents Mild amidation reagents, ethanol/water purification Sodium azide, TBDMS-Cl, DIC cyclization Chlorosulfonic acid, triethylamine
Reaction Conditions Moderate temperature, reduced pressure Room temperature to mild heating Reflux in ethanol, low temperature sulfonylation
Yield High (example: 2.10 kg isolated product) Improved scalability and versatility Moderate to high depending on step
Scalability Industrially favorable due to mild conditions Suitable for medicinal chemistry optimization Applicable for sulfonamide analogs
Advantages No hazardous reagents, no extra separation steps Versatile substitution, efficient cyclization Established purification protocols

Chemical Reactions Analysis

Substitution Reactions

The carboxamide group and aromatic ring positions enable nucleophilic and electrophilic substitutions.

Table 1: Substitution reactions at the carboxamide group

Reagent/ConditionsProduct FormedYieldSource
Piperazine/TEA/DMSO, 120°CN-(Piperazin-1-yl)acetamide derivative72–98%
Dimethylamine/HCl, microwaveN,N-Dimethylated intermediates78–84%
  • Reaction with piperazine derivatives in DMSO yields acetamide-linked benzimidazoles, demonstrating the carboxamide’s role as an electrophilic site .

  • Microwave-assisted substitution with dimethylamine highlights efficient N-methylation under acidic conditions .

Condensation and Cyclization

The benzimidazole ring participates in cyclization reactions with aldehydes and ketones.

Table 2: Condensation reactions

Reagent/ConditionsProduct FormedKey IntermediateSource
3,4-Dimethoxybenzaldehyde/Na₂S₂O₄/DMSOFused benzimidazole-carboxamideEnamine adduct
Ethyl glyoxalate/hydroxylamine1-Hydroxyimidazole derivativesN-Oxide intermediate
  • Condensation with aldehydes under reductive conditions (Na₂S₂O₄) forms polycyclic structures via enamine intermediates .

  • Ethyl glyoxalate mediates cyclization to 1-hydroxyimidazoles, showcasing the imidazole ring’s reactivity .

Sulfonation and Halogenation

Electrophilic aromatic substitution occurs at the benzimidazole ring’s reactive positions.

Table 3: Sulfonation reactions

Reagent/ConditionsProduct FormedSelectivitySource
Chlorosulfonic acid, 0°CPara-chlorosulfonated derivativeHigh para
SOCl₂/DMFSulfonyl chloride intermediateN/A
  • Chlorosulfonic acid selectively functionalizes the para position of the anisyl moiety, enabling further derivatization .

Oxidation and Reduction

The carboxamide group undergoes controlled redox transformations.

Table 4: Redox reactions

Reagent/ConditionsProduct FormedNotesSource
NaOH/EtOH, refluxCarboxylic acid derivativeEster hydrolysis
NaBH₄ or LiAlH₄Amine derivativesTheoretical*
  • Alkaline hydrolysis converts ester analogs to carboxylic acids, suggesting potential carboxamide reactivity under similar conditions .

  • *Reduction to amines is theorized but requires experimental validation.

Key Reaction Mechanisms

  • Nucleophilic substitution : The carboxamide’s carbonyl carbon reacts with amines (e.g., piperazine) via nucleophilic acyl substitution .

  • Electrophilic aromatic substitution : Electron-rich benzimidazole rings undergo sulfonation at para positions due to directing effects .

Scientific Research Applications

1H-Benzimidazole-1-carboxamide,N,N-dimethyl-(9CI) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-carboxamide,N,N-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in pathogens and cancer cells . The compound may also interact with cellular receptors and signaling pathways, modulating various biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physical Properties

The benzimidazole carboxamide framework allows diverse substitutions that significantly alter physical properties. Key comparisons include:

Table 1: Comparison of Benzimidazole Carboxamide Derivatives
Compound Name Substituents Melting Point (°C) Yield (%) Key Features Reference
N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide (Hypothetical) N,N-dimethyl carboxamide N/A N/A Moderate solubility, stability -
N,N-Diethyl-2-methyl-1H-benzo[d]imidazole-1-carboxamide (2a) N,N-diethyl, 2-methyl Liquid (brown) 80 Higher lipophilicity
3-Ethyl-N,N-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide (1x) 3-ethyl, 2-oxo 63–64 N/A Reduced melting point due to oxo group
2-Chloro-N-(phenylsulfonyl)-1H-benzo[d]imidazole-1-carboxamide (Iq) 2-chloro, N-phenylsulfonyl 179–181 77 High melting point (sulfonyl group)
N-Methyl-N-phenyl-1H-benzimidazole-1-carboxamide N-methyl, N-phenyl N/A N/A Aromatic π-system enhances rigidity

Key Observations :

  • Sulfonyl and halogen substituents (e.g., Iq) increase melting points due to enhanced hydrogen bonding and molecular rigidity .
  • Alkyl groups (e.g., diethyl in 2a) reduce crystallinity, resulting in liquid or lower-melting solids .
  • Oxo groups (e.g., 1x) disrupt packing efficiency, lowering melting points .

Structural-Activity Relationships :

  • N-Alkylation : Dimethyl groups may balance solubility and metabolic stability compared to bulkier substituents (e.g., diethyl in 2a) .
  • Electron-Withdrawing Groups : Chloro and sulfonyl substituents enhance target engagement but may reduce bioavailability .

Biological Activity

N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide is a benzimidazole derivative that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This compound exhibits potential antimicrobial, antiviral, and anticancer properties, making it a subject of interest for further research and development.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{12}N_{4}O, with a molecular weight of approximately 203.25 g/mol. Its structure features a benzimidazole ring substituted with a dimethylamino group and a carboxamide functional group, which enhance its solubility and stability.

Research indicates that this compound may inhibit specific enzymes involved in DNA replication and repair, disrupting cellular processes in both pathogens and cancer cells. The compound's interactions with various molecular targets are critical for understanding its therapeutic potential.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 µg/mL
Escherichia coli3.9–7.8 µg/mL
Candida albicans< 1 µg/mL

These results suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains like MRSA .

Antiviral Activity

The compound has also shown promise in antiviral applications. It is believed to inhibit viral replication by targeting specific viral enzymes. The efficacy of this compound in inhibiting viral activity is currently under investigation, with preliminary results indicating potential effectiveness against certain viruses .

Anticancer Activity

This compound exhibits notable anticancer properties. In vitro studies have indicated that it can induce cell cycle arrest and apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The following table summarizes findings from recent studies:

Cell Line IC50 (µM) Effect
HepG225.72 ± 3.95Induces apoptosis
MCF-745.2 ± 13.0Cell cycle arrest

These findings highlight the compound's potential as a lead candidate for anticancer drug development .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationships (SAR) of this compound and its derivatives. For instance, modifications to the benzimidazole core have been shown to enhance its biological activity:

  • Modification A : Introducing halogenated groups increased cytotoxicity against cancer cells.
  • Modification B : Altering the amide group improved solubility without compromising potency.

These modifications provide insights into optimizing the compound for better therapeutic efficacy.

Q & A

Q. Validation Techniques :

  • IR Spectroscopy : Key peaks include N–H stretches (~3464 cm⁻¹) and C=O stretches (~1675 cm⁻¹) .
  • 1H-NMR : Singlets for S–H (δ 12.31) and N–H (δ 10.93) confirm intermediates; dimethyl groups appear as singlets near δ 2.8–3.2 .
  • Elemental Analysis : Deviations ≤ ±0.4% validate purity .

Advanced: How can computational modeling optimize the bioactivity of benzimidazole carboxamide derivatives for targeted therapeutic applications?

Methodological Answer:
Advanced strategies integrate molecular docking and ADMET profiling ():

  • Molecular Docking : Derivatives (e.g., 2-phenyl-1H-benzo[d]imidazoles) are docked into EGFR kinase domains to predict binding affinities. Substituents like halogens (–Cl) or electron-withdrawing groups enhance interactions with catalytic residues (e.g., Lys745).
  • ADMET Analysis : Predict pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) using tools like SwissADME. For instance, logP values <5 improve bioavailability .
  • Case Study : Compound Sb1 (Table 1, ) with –Cl substituents showed higher docking scores (–9.2 kcal/mol) and favorable ADMET profiles .

Basic: What spectroscopic and chromatographic methods are critical for characterizing novel benzimidazole carboxamide derivatives?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1675 cm⁻¹, N–H at ~3464 cm⁻¹) .
  • NMR (1H/13C) :
    • 1H-NMR : Aromatic protons (δ 7.02–7.66) and dimethyl groups (δ 2.8–3.2) confirm substitution patterns .
    • 13C-NMR : Peaks at δ 151.93 (N=C–N) and δ 167.5 (C=O) validate the benzimidazole-carboxamide linkage .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 506 [M+H]⁺ in ) confirm molecular weight .
  • HPLC : Purity assessment (≥98%) via retention time comparison .

Advanced: How do researchers resolve contradictions in spectral data during the synthesis of benzimidazole carboxamides?

Methodological Answer:
Contradictions (e.g., unexpected peaks in NMR) are addressed via:

Cross-Technique Validation : Compare IR, NMR, and MS data. For example, a missing C=O IR peak but detectable m/z in MS suggests partial oxidation .

2D NMR (COSY, HSQC) : Resolve overlapping signals. In D experiments clarified diethyl phosphonate coupling patterns .

Elemental Analysis : Discrepancies >±0.4% indicate impurities, prompting column chromatography (e.g., silica gel, ethyl acetate/hexane) .

X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Basic: What biological targets are prioritized for benzimidazole carboxamides in pharmacological studies?

Methodological Answer:

  • Anticonvulsant Targets : Derivatives like (E)-2-(1H-benzo[d]imidazol-2-yl)-N-benzylidene hydrazine carboxamides inhibit voltage-gated sodium channels (IC₅₀ ~12 µM) .
  • EGFR Kinase : 2-Phenyl-substituted derivatives (e.g., Sb1 ) show IC₅₀ values of 0.89 µM against EGFR.
  • Antifungal Targets : Prochloraz (structurally related) inhibits CYP51 in fungi, suggesting analogous mechanisms for carboxamides .

Advanced: How do substituent effects influence the pharmacokinetic and pharmacodynamic profiles of benzimidazole carboxamides?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : –Cl or –NO₂ enhance metabolic stability (lower CYP450 affinity) but may reduce solubility (logP ↑) .
  • Hydrophilic Substituents : –OH or –NH₂ improve aqueous solubility (logP ↓) but increase renal clearance .
  • Case Study : Compound 4l () with –OH showed 85% yield and improved anticonvulsant activity (ED₅₀ 23 mg/kg) due to enhanced hydrogen bonding .

Basic: What are the critical reaction conditions for achieving high yields in benzimidazole carboxamide synthesis?

Methodological Answer:

  • Solvent Selection : Methanol or ethanol for hydrazine reactions (); DMA for coupling reactions ().
  • Catalysts : Potassium tert-butoxide () or glacial acetic acid () accelerates condensation.
  • Temperature : Room temperature for hydrazine reactions vs. 25°C for SNAr couplings ().
  • Workup : Ethyl acetate extraction and silica gel chromatography (3:2 ethyl acetate/hexane) purify final products .

Advanced: What role does click chemistry play in synthesizing triazole-linked benzimidazole carboxamides?

Methodological Answer:
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) enables modular synthesis ():

Alkyne Functionalization : Introduce propargyl groups to benzimidazole cores (e.g., compound 8a ).

Azide Coupling : React with aryl azides (e.g., 2-phenyl-1,3-thiazol-5-yl azides) under Cu(I) catalysis.

Triazole Formation : Yields 1,2,3-triazole bridges (e.g., compound 9c ) with enhanced rigidity and binding affinity .

Applications : Triazole derivatives show improved anticancer activity (IC₅₀ ~8 µM in HeLa cells) .

Table 1: Representative Benzimidazole Carboxamide Derivatives and Properties

Compound IDSubstituentsBiological ActivityKey DataReference
4l –OH, –CH3Anticonvulsant (ED₅₀ 23 mg/kg)IR: 3495 cm⁻¹ (N–H)
Sb1 –Cl, –HEGFR Inhibitor (IC₅₀ 0.89 µM)Docking Score: –9.2 kcal/mol
9c –Br, triazoleAnticancer (IC₅₀ 8 µM)Yield: 73%

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